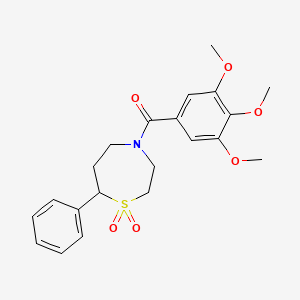
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(3,4,5-trimethoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(3,4,5-trimethoxyphenyl)methanone, also known as TTM, is a synthetic compound that has been studied for its potential therapeutic properties. The compound has been found to have various biological effects, including anti-inflammatory, anti-tumor, and anti-oxidant activities.
Aplicaciones Científicas De Investigación
Antitumor Activity
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(3,4,5-trimethoxyphenyl)methanone and its analogs have shown significant potential in antitumor activity across various studies. These compounds are known for their ability to inhibit tubulin polymerization, induce G2/M cell cycle arrest, and trigger apoptosis in cancer cells. For instance, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), belonging to the phenstatin family, has demonstrated potent cytotoxicity against different tumor cell lines, showing IC50 values in the nanomolar range. This compound binds to the colchicine site on tubulin, interfering with the polymerization of microtubules, which is critical for cellular division and viability of cancer cells. The induction of apoptosis is further characterized by typical hallmarks such as cell shrinkage, chromatin condensation, and activation of caspases (H. I. Magalhães et al., 2013).
Metabolic Stability and Pharmacokinetics
The metabolic stability and pharmacokinetics of compounds related to this compound have been explored to optimize their therapeutic potential. For example, 3-(1H-Indol-2-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone (I-387), an indole compound with antitubulin action, has shown potent antitumor activity in various preclinical models. This compound demonstrates significant stability across different species' liver microsomes, which is crucial for its effectiveness and safety profile in potential clinical applications (Sunjoo Ahn et al., 2011).
Propiedades
IUPAC Name |
(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO6S/c1-26-17-13-16(14-18(27-2)20(17)28-3)21(23)22-10-9-19(29(24,25)12-11-22)15-7-5-4-6-8-15/h4-8,13-14,19H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBHXUQLBVZYSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

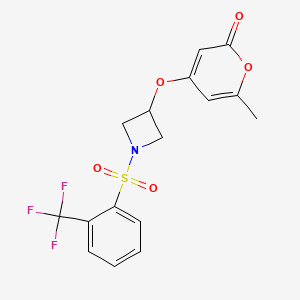
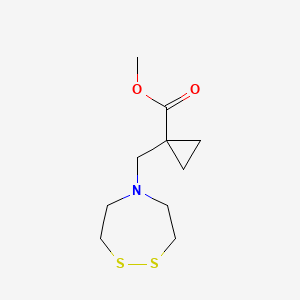
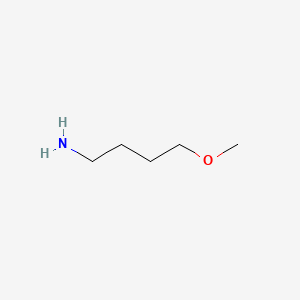
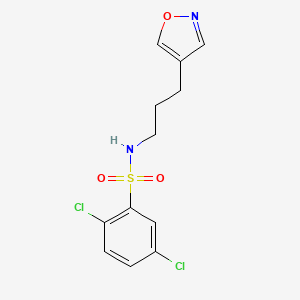
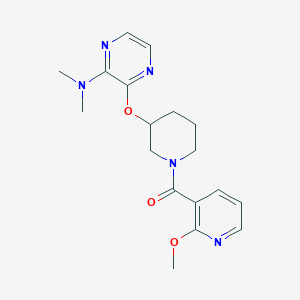
![1-(4-Fluorophenyl)-6-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2886729.png)
![Methyl 4-((4-chlorobenzo[d]thiazol-2-yl)(2-(diethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2886732.png)
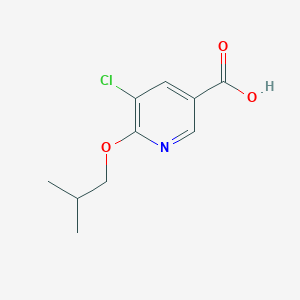
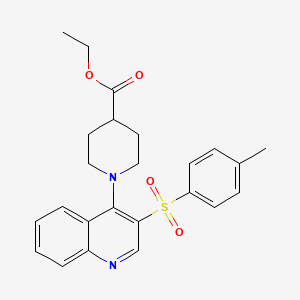
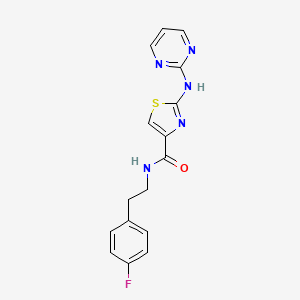
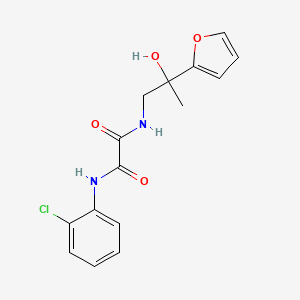
![5-Chloro-7-[(4-methylpiperazinyl)methyl]quinolin-8-ol](/img/structure/B2886740.png)
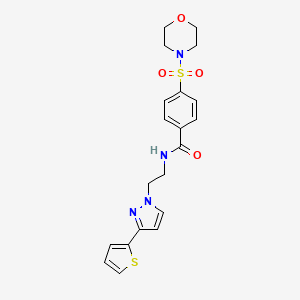
![N-(2-ethoxyphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2886743.png)